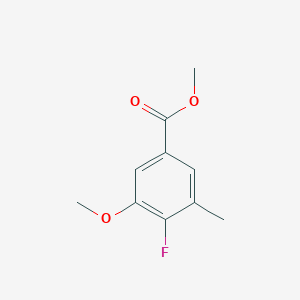

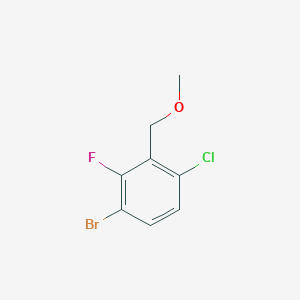

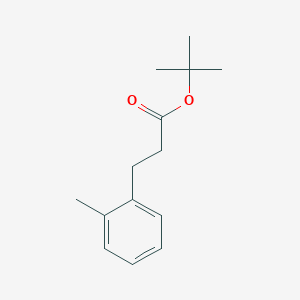

![molecular formula C8H11NaO2 B6333228 Sodium bicyclo[2.2.1]heptane-2-carboxylate CAS No. 1262435-15-3](/img/structure/B6333228.png)

Sodium bicyclo[2.2.1]heptane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium bicyclo[2.2.1]heptane-2-carboxylate is a chemical compound that is part of the bicyclo[2.2.1]heptane family . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates such as LMV-6015 and AMG 221 .

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane-1-carboxylates can be achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Scientific Research Applications

Drug Development and Medicinal Chemistry

The bicyclo[2.2.1]heptane scaffold serves as a privileged molecular structure found in several bioactive natural products and drug candidates. Notably, compounds like camphor , sordarins , α-santalol , and β-santalol contain this structural moiety. Additionally, drug candidates such as LMV-6015 and AMG 221 feature the bicyclo[2.2.1]heptane scaffold. Researchers explore this scaffold for asymmetric synthesis and catalysis, making it critical for target-oriented drug discovery .

Enantioselective Synthesis and Catalysis

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is essential for synthesizing biologically significant molecules. Chiral auxiliaries like bornanesultam and effective ligands such as dibenzyldiene and diphonane find applications in transition-metal catalysis. Asymmetric access to bicyclo[2.2.1]heptanes with functionalized bridgeheads is highly desirable for diverse syntheses and relevant drug discovery .

Organocatalysis via [4 + 2] Cycloaddition Reactions

Researchers have achieved rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates using an organocatalytic formal [4 + 2] cycloaddition reaction. This method allows enantioselective synthesis from simple starting materials under mild conditions. The carboxylate group’s versatility enables subsequent transformations, making this approach valuable in synthetic chemistry .

Thermophysical Properties and Modeling

While not directly an application, understanding the thermophysical properties of bicyclo[2.2.1]heptane derivatives is crucial for various industrial processes. Researchers use critically evaluated data to model and predict behavior in different environments .

Fine Chemical Synthesis and Natural Product Derivatives

Scientists explore the bicyclo[2.2.1]heptane scaffold for the synthesis of fine chemicals and derivatives. By modifying substituents and functional groups, they create novel compounds with potential applications in materials science, flavor and fragrance industries, and more.

Mechanism of Action

Target of Action

Sodium Bicyclo[2.2.1]heptane-2-carboxylate is a complex compound with a unique structure. It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Mode of Action

The mode of action of Sodium Bicyclo[2.2.1]heptane-2-carboxylate is achieved through a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

properties

IUPAC Name |

sodium;bicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2.Na/c9-8(10)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHYWHGOIJEBAT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

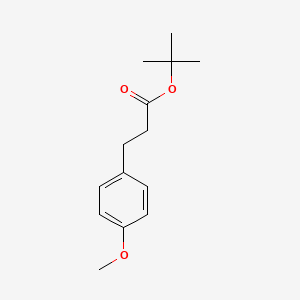

![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)

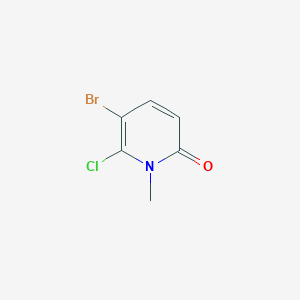

![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)